molecular formula C14H24Cl2N2 B1398478 C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride CAS No. 1217080-29-9

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride

Cat. No. B1398478
M. Wt: 291.3 g/mol
InChI Key: GXOWVPZKJPOJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride, also known as C-PEPMD, is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and has a melting point of 148-150°C. C-PEPMD has a low toxicity and is a non-carcinogenic compound. It is used as a research tool to study the effects of various drugs and compounds on the body.

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interactions with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, highlighting its role in receptor ligand interactions and 3D quantitative structure-activity relationship models (Shim et al., 2002).

Pharmacological Activity

  • Sigma Receptor Binding : Research on derivatives of methylpiperidines, including compounds with similar structural characteristics, demonstrated potent sigma(1) receptor binding, suggesting potential utility in tumor research and therapy (Berardi et al., 2005).
  • Allosteric Modulation of CB1 : An investigation into indole-2-carboxamides, related to the compound , revealed critical structural requirements for allosteric modulation of the cannabinoid type 1 receptor, providing insights into binding affinity and drug design (Khurana et al., 2014).

Chemical Synthesis and Analysis

  • Synthesis and Physiological Activity Studies : The synthesis and analysis of 4-oxo(hydroxy, amino)piperidines with aryl substituents, which share a structural resemblance, have been conducted, providing insights into their bactericidal, fungicidal, and herbicidal activity (Mobio et al., 1989).
  • High-Affinity Ligands at Dopamine Receptors : A study on 4-heterocyclylpiperidines, structurally related compounds, identified their role as selective high-affinity ligands at human dopamine receptors, suggesting implications in neurological research (Rowley et al., 1997).

Novel Applications in Biomedical Research

  • Inhibition of Macrophage Activation and Graft Rejection : A novel piperidine compound, derived from an antibiotic, demonstrated inhibition of macrophage activation and suppression of graft rejection, indicating potential anti-inflammatory applications (Takeiri et al., 2011).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, with structural similarities, explored their antimicrobial properties against various pathogens, providing insights into potential antimicrobial applications (Vinaya et al., 2009).

properties

IUPAC Name

[1-(2-phenylethyl)piperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOWVPZKJPOJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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